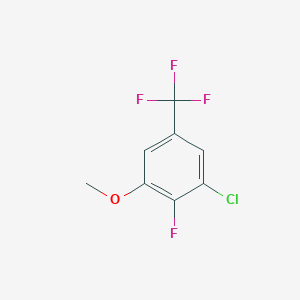

3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROFCMRAPMYLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378683 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-01-3 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

CAS Number: 261763-01-3

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a halogenated aromatic ether of interest to researchers and professionals in the fields of organic synthesis, drug discovery, and materials science. This document details its chemical properties, synthesis, and safety information.

Chemical and Physical Properties

This compound is a substituted anisole derivative containing chlorine, fluorine, and a trifluoromethyl group. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1][2]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 261763-01-3 | [1][2] |

| Molecular Formula | C₈H₅ClF₄O | [1] |

| Molecular Weight | 228.57 g/mol | [1] |

| IUPAC Name | 1-Chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | N/A |

| Appearance | Liquid (predicted) | N/A |

| Refractive Index | 1.4610 (predicted) | [2] |

| Storage Condition | Room Temperature | [1] |

Synthesis and Reactivity

A potential synthetic pathway could involve the methylation of the corresponding phenol, 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. This transformation is a standard method for the preparation of anisole derivatives.

Hypothetical Experimental Protocol: Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

Disclaimer: The following protocol is a hypothetical procedure based on standard organic chemistry principles and has not been experimentally validated for this specific compound.

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

-

Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in an appropriate anhydrous solvent, add a suitable base.

-

Stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide salt.

-

Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield this compound.

Safety and Handling

Hazard Identification: Based on available safety data for similar compounds, this compound is expected to be an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

Storage:

-

Store at room temperature.[1]

Visualizations

Logical Workflow for Chemical Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a halogenated and trifluoromethylated aromatic ether. Its structural complexity, featuring a combination of electron-withdrawing groups on an anisole core, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of chlorine, fluorine, and a trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a summary of the available chemical properties and a proposed synthetic pathway for this compound.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the known properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₄O | ChemBK[1], Oakwood Chemical[2] |

| Molar Mass | 228.57 g/mol | ChemBK[1] |

| Refractive Index | 1.4610 | Oakwood Chemical |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis

Hypothetical Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a hypothetical synthesis of this compound from the corresponding phenol via a Williamson ether synthesis.

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

-

Anhydrous workup and purification reagents (e.g., saturated ammonium chloride solution, brine, magnesium sulfate)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Methodology:

-

Deprotonation of the Phenol:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of the base (e.g., sodium hydride) to the solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour to ensure complete formation of the phenoxide.

-

-

Methylation:

-

Cool the solution containing the sodium 3-chloro-2-fluoro-5-(trifluoromethyl)phenoxide back to 0 °C.

-

Add a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and the presence of the different nuclei.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Logical Relationships and Workflows

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed Williamson Ether Synthesis Workflow.

Safety Information

While a specific safety data sheet for this compound is not widely available, based on structurally similar compounds, it should be handled with care. The following hazards are likely associated with this compound:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

If swallowed, call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312).

-

If on skin, wash with plenty of soap and water (P302 + P352).

-

If inhaled, remove person to fresh air and keep comfortable for breathing (P304 + P340).

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research and development. While comprehensive data on its physical and chemical properties are currently limited, this guide provides the available information and a proposed synthetic route to aid researchers in their work with this molecule. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-chloro-2-fluoro-5-(trifluoromethyl)anisole, a halogenated and trifluoromethylated anisole derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from a substituted aniline precursor, proceeding through a key phenolic intermediate, and culminating in the desired anisole. This document provides a comprehensive overview of the necessary experimental procedures, supported by quantitative data where available in the public domain.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached via a three-step sequence. This strategy leverages well-established and robust chemical transformations, ensuring a reproducible and scalable process. The key stages are:

-

Diazotization and Hydrolysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline: The synthesis begins with the conversion of the corresponding aniline derivative into a diazonium salt. This intermediate is then subjected to hydrolysis to yield the crucial precursor, 3-chloro-2-fluoro-5-(trifluoromethyl)phenol. This transformation is a variation of the well-known Sandmeyer reaction.

-

Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol: The phenolic intermediate is then methylated to introduce the methoxy group, thereby forming the target molecule, this compound.

This overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol via Diazotization and Hydrolysis

Reaction Scheme:

Experimental Protocol (Adapted from a similar synthesis[3]):

-

Diazotization:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of aqueous sulfuric acid (e.g., 25%).

-

To this acidic solution, add 3-chloro-2-fluoro-5-(trifluoromethyl)aniline portion-wise while maintaining a low temperature (0-5 °C) using an ice-salt bath.

-

A solution of sodium nitrite in water is then added dropwise to the aniline suspension. The temperature must be strictly controlled to remain below 5 °C to ensure the stability of the diazonium salt.

-

The reaction mixture is typically stirred for an additional period at this temperature to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting aniline using appropriate analytical techniques (e.g., TLC).

-

A small amount of urea can be added to quench any excess nitrous acid.[3]

-

-

Hydrolysis:

-

The freshly prepared diazonium salt solution is then added dropwise to a pre-heated aqueous solution, often containing a mineral acid. For the synthesis of similar phenols, steam distillation hydrolysis is employed, where the diazonium salt is added to boiling water, and the resulting phenol is co-distilled with steam.[3]

-

The distillate, containing the crude 3-chloro-2-fluoro-5-(trifluoromethyl)phenol, is collected.

-

The product can be isolated from the aqueous distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude phenol.

-

-

Purification:

-

The crude 3-chloro-2-fluoro-5-(trifluoromethyl)phenol can be purified by techniques such as vacuum distillation or column chromatography on silica gel.

-

Quantitative Data (Illustrative):

While specific yield data for this exact reaction is not available, similar diazotization-hydrolysis reactions for the synthesis of trifluoromethylphenols can achieve yields upwards of 90%.[3]

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | - |

| Key Reagents | Sodium nitrite, Sulfuric acid | [3] |

| Reaction Temperature | 0-5 °C (Diazotization), ~100 °C (Hydrolysis) | [3] |

| Typical Yield | >90% (expected) | [3] |

Step 2: Methylation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

The final step in the synthesis is the methylation of the phenolic hydroxyl group. This can be achieved using a variety of methylating agents in the presence of a base. A common and effective method involves the use of dimethyl sulfate.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)phenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

To this solution, add a base, typically a carbonate such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The base will deprotonate the phenol to form the more nucleophilic phenoxide.

-

Dimethyl sulfate is then added to the reaction mixture. The addition is often done dropwise, and the reaction may be exothermic, so cooling may be necessary.

-

-

Reaction Conditions:

-

The reaction mixture is typically heated to reflux to ensure the completion of the methylation.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting phenol and the appearance of the product anisole.

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol |

| Methylating Agent | Dimethyl sulfate |

| Base | Potassium carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Typical Yield | High (expected) |

Data Summary

The following table summarizes the key chemical intermediates and the final product in the proposed synthesis of this compound.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | C7H4ClF4N | 213.56 | |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | C7H3ClF4O | 214.55 | |

| This compound | C8H5ClF4O | 228.57 |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By employing a well-established sequence of diazotization-hydrolysis followed by methylation, this target molecule can be synthesized from a readily accessible aniline precursor. The provided experimental protocols, adapted from similar transformations, offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Further optimization of reaction conditions for each step will likely lead to high yields and purity of the final product, facilitating its use in further research and development activities.

References

A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of interest to researchers and professionals in the fields of chemical synthesis and drug discovery. This document details its chemical identity according to IUPAC nomenclature, summarizes its key physicochemical properties, and discusses its potential applications, particularly in medicinal chemistry.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is 1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene .[1] The common name, this compound, is also frequently used. The name "anisole" denotes the methoxy group (-OCH₃) attached to a benzene ring. The substituents on the benzene ring are named and numbered to give the lowest possible locants.

To clarify the relationship between the structure and its IUPAC name, the following diagram illustrates the numbering of the benzene ring and the positions of the various substituent groups.

Caption: IUPAC nomenclature of 1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 261763-01-3 | [1][2] |

| Molecular Formula | C₈H₅ClF₄O | [1][2] |

| Molecular Weight | 228.57 g/mol | [1] |

| MDL Number | MFCD01631517 | [2] |

Synthesis and Experimental Protocols

-

Methoxylation : Reaction with sodium methoxide in methanol to replace a chloro group with a methoxy group.[3]

-

Reduction : Reduction of the nitro group to an amine, often using a catalyst like Raney nickel under a hydrogen atmosphere.[3]

-

Diazotization : Conversion of the resulting aniline derivative into a diazonium salt using sodium nitrite and a strong acid.[3]

-

Deamination : Removal of the diazonium group, for example, through a Sandmeyer-type reaction or with a reducing agent like sodium hypophosphite.[3]

The following diagram outlines a generalized workflow for the synthesis of substituted anisoles, which could be adapted for the target molecule.

Caption: Generalized synthetic workflow for substituted anisole derivatives.

Relevance in Drug Discovery and Development

The presence of both trifluoromethyl (-CF₃) and chloro (-Cl) groups in the structure of this compound makes it a compound of significant interest in medicinal chemistry and drug design.

-

Trifluoromethyl Group : The -CF₃ group is a common feature in many FDA-approved drugs.[4][5] Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6] The electron-withdrawing nature of the -CF₃ group can also influence the acidity of nearby functional groups and the overall electronic properties of the aromatic ring.[6]

-

Chloro Group : Chlorine is a vital element in the pharmaceutical industry, with over 85% of pharmaceuticals in the United States relying on chlorine chemistry at some stage of their production.[7] The inclusion of chlorine atoms in a drug's structure can modulate its pharmacokinetic and pharmacodynamic properties.

Given these characteristics, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The specific substitution pattern on the aromatic ring provides a scaffold that can be further modified to create novel drug candidates. The field of drug design often utilizes such fluorinated and chlorinated intermediates to explore structure-activity relationships and to optimize the efficacy and safety profiles of new chemical entities.[8]

References

- 1. chembk.com [chembk.com]

- 2. This compound [oakwoodchemical.com]

- 3. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

An In-Depth Technical Safety Guide on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

This technical guide provides a comprehensive overview of the safety data for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates information from SDSs of structurally similar chemicals, including 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and other related halogenated and trifluoromethylated aromatic compounds. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This section summarizes the known physicochemical properties of this compound and a close structural analog.

| Property | Value | Source Compound |

| Molecular Formula | C8H5ClF4O | This compound[1] |

| Molar Mass | 228.57 g/mol | This compound[1] |

| Physical State | Liquid (presumed) | Analogy |

| Storage Condition | Room Temperature | This compound[1] |

Hazard Identification and Classification

GHS Classification (Inferred from 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol)

-

Acute Toxicity, Oral: Category 4

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements (Inferred)

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

First-Aid Measures

Detailed first-aid protocols are crucial for handling accidental exposures. The following procedures are based on best practices for corrosive and irritant chemicals.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling Protocols

| Precaution | Details |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[2][3][4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][5] |

| Hygiene | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[4][5] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[2][3] |

| Material Transfer | Ground and bond containers when transferring material to prevent static discharge.[3] |

Storage Conditions

| Requirement | Details |

| Container | Keep container tightly closed in a dry and cool place.[2][3][5][6] |

| Ventilation | Store in a well-ventilated place.[2][3][6] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[7] |

| Security | Store locked up.[2] |

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure safety and containment.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for minimizing exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. An eyewash station and safety shower should be available.[3][8] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[2] |

| Skin Protection | Wear impervious, chemical-resistant gloves and protective clothing.[5][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2][9] |

Fire-Fighting Measures

Extinguishing Media

-

Suitable: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][7]

-

Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.[10]

Hazardous Combustion Products

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO2)[7]

-

Hydrogen fluoride (HF)[7]

-

Hydrogen chloride (HCl) gas[7]

Fire-Fighting Procedures

Toxicological Information

Quantitative toxicological data for this compound is not available. The information below is based on general principles for similar compounds and should be treated with caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The substance is expected to be harmful if swallowed and cause severe irritation or burns upon contact with skin and eyes.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2] Contaminated packaging should be treated as the product itself.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. mblbio.com [mblbio.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. gustavus.edu [gustavus.edu]

- 10. synquestlabs.com [synquestlabs.com]

Spectroscopic Characterization of Aromatic Compounds: A Technical Guide Focused on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide to the spectroscopic characterization of halogenated and trifluoromethylated anisole derivatives. It should be noted that specific, publicly available experimental spectral data for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole (CAS No. 261763-01-3) is limited. Therefore, this guide will provide a detailed framework of the expected spectral characteristics and standard experimental protocols for obtaining such data, drawing parallels from structurally related compounds.

Introduction

This compound is a complex aromatic compound with multiple functional groups that each contribute unique signatures to its various spectra. A thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure elucidation and purity assessment. This guide outlines the theoretical basis for its spectral properties and the practical methodologies for their acquisition.

Predicted Spectral Data

While specific experimental data is not available, the following tables present predicted and expected values for the spectral analysis of this compound, based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.3 - 7.6 | Doublet of doublets (dd) | ~ 2-3 Hz, ~ 8-9 Hz | 1H | Aromatic H (position 6) |

| ~ 7.1 - 7.3 | Doublet of doublets (dd) | ~ 2-3 Hz, ~ 9-10 Hz | 1H | Aromatic H (position 4) |

| ~ 3.9 - 4.1 | Singlet | - | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment |

| ~ 150 - 160 | Doublet (¹JCF) | C-F (position 2) |

| ~ 145 - 155 | Doublet (²JCCF) | C-OCH₃ (position 1) |

| ~ 120 - 130 | Quartet (¹JCF) | -CF₃ |

| ~ 125 - 135 | Quartet (²JCCF) | C-CF₃ (position 5) |

| ~ 115 - 125 | Singlet | C-Cl (position 3) |

| ~ 110 - 120 | Doublet of quartets | C-H (position 4) |

| ~ 120 - 130 | Doublet of quartets | C-H (position 6) |

| ~ 55 - 65 | Singlet | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Strong | Aromatic C=C skeletal vibrations |

| 1300 - 1100 | Very Strong | C-F stretches (aryl-F and -CF₃) |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (anisole) |

| 1050 - 1000 | Strong | Symmetric C-O-C stretch (anisole) |

| 850 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | ~ 3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 213/215 | Moderate | [M - CH₃]⁺ |

| 199/201 | Moderate | [M - CHO]⁺ |

| 159 | High | [M - CF₃]⁺ |

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the solvent residual peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.

-

For Liquids: Place a drop of the liquid between two NaCl or KBr plates (for transmission) or directly onto an ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

GC-MS Method:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Column: A non-polar capillary column is typically used for aromatic compounds.

-

Oven Program: A temperature gradient is used to elute the compound (e.g., start at 50°C, ramp to 250°C).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a novel chemical compound using spectroscopic methods.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics and the methodologies used to obtain them for this compound. For definitive structural confirmation, the synthesis of the compound followed by the acquisition and detailed analysis of its actual spectra would be required.

Technical Guidance: Determining the Solubility of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility Determination

Solubility is a fundamental physicochemical property that dictates the concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole, understanding its solubility profile in different organic solvents is crucial for various applications, including reaction chemistry, purification, formulation, and analytical method development.

Proposed Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted saturation shake-flask method, followed by quantitative analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a filter-tip pipette or to centrifuge the samples first.

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Dilute the filtered supernatant (saturated solution) with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Presentation:

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC/GC |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC/GC |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC/GC |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC/GC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC/GC |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC/GC |

| Hexane | 25 | Experimental Value | Calculated Value | HPLC/GC |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for Solubility Determination.

This guide provides a robust framework for researchers to systematically determine the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for informed decision-making in research and development.

A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole for Research Professionals

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the procurement and characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. It provides key chemical data, a list of commercial suppliers, and standardized protocols for quality verification.

Chemical Identity and Properties

This compound is a fluorinated aromatic compound often utilized as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Accurate identification is critical for experimental success.

The primary identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene | [] |

| CAS Number | 261763-01-3 | [][2] |

| Molecular Formula | C₈H₅ClF₄O | [][2] |

| Molecular Weight | 228.57 g/mol | [] |

| Purity (Typical) | ≥95% | [][2] |

| Refractive Index | 1.4610 | [2] |

The logical relationship between the chemical and its identifiers is illustrated in the diagram below.

Commercial Suppliers

This chemical is available from several specialized suppliers. Researchers should always request a lot-specific Certificate of Analysis to verify purity and identity before use. The following table summarizes offerings from key vendors.

| Supplier | Product Number | Purity | Available Quantities |

| Oakwood Chemical | 005674 | 95% | 250 mg, 1 g |

| BOC Sciences | 261763-01-3 | 95% | Inquire for details |

| Parchem | N/A | Inquire for details | Inquire for details |

| Matrix Scientific | 002060 | Inquire for details | Inquire for details |

Quality Control and Experimental Protocols

Upon receipt of the chemical, it is imperative to perform independent analytical verification to confirm its identity and purity. Suppliers like BOC Sciences adhere to quality systems such as cGMP (Current Good Manufacturing Practice) and Quality by Design (QbD) in their processes.[] The following are generalized protocols representative of the methods used for quality control.

Protocol: Identity Verification by ¹H and ¹⁹F NMR Spectroscopy

Objective: To confirm the chemical structure by analyzing the nuclear magnetic resonance spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected signals should correspond to the aromatic protons and the methoxy (-OCH₃) group protons. The chemical shifts, splitting patterns (coupling), and integration values should be consistent with the expected structure.

-

-

¹⁹F NMR Acquisition:

-

Acquire a fluorine-19 NMR spectrum.

-

A singlet is expected for the -CF₃ group, and another signal for the fluorine atom on the aromatic ring. The chemical shifts should be consistent with reference spectra for these functional groups.

-

-

Data Analysis: Compare the obtained spectra with known reference spectra or predicted chemical shifts to confirm the identity of the compound.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and identify any volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250°C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 40-400 amu.

-

-

Data Analysis:

-

The primary peak in the chromatogram should correspond to the target compound.

-

The mass spectrum of this peak should show a molecular ion (M⁺) and fragmentation pattern consistent with the structure of this compound.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Recommended Procurement and Verification Workflow

The following diagram outlines a standard workflow for sourcing and qualifying chemical reagents for research, ensuring that materials meet the stringent requirements for drug discovery and development.

References

An In-Depth Technical Guide to the Reactivity of the Anisole Group in 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the anisole moiety within the highly substituted aromatic compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole. The presence of multiple, electronically diverse substituents—a methoxy group, two distinct halogens, and a trifluoromethyl group—creates a unique and complex reactivity profile. This document will dissect the interplay of these substituents, offering predictions and explanations for the compound's behavior in key organic reactions, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and reactions targeting the methoxy group itself. This guide is intended to serve as a foundational resource for chemists utilizing this building block in complex molecule synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Structural and Electronic Landscape

This compound is a multifaceted aromatic compound. Its synthetic utility is dictated by the electronic effects of its five substituents on the benzene ring. The central focus of this guide, the anisole group (-OCH₃), is a classical electron-donating group that powerfully influences the regiochemistry of electrophilic attacks. However, its influence is significantly modulated by the presence of three potent electron-withdrawing groups: fluorine, chlorine, and trifluoromethyl.

Understanding the reactivity of this molecule requires a detailed analysis of the competing electronic effects at play.

-

Methoxy Group (-OCH₃) : This group is a strong activating group for electrophilic aromatic substitution. It exerts a powerful, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The dominance of the +R effect makes it a prime director to the ortho and para positions.[1][2]

-

Halogens (-F, -Cl) : Fluorine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effects (-I). However, they possess lone electron pairs that can be donated through resonance (+R), directing incoming electrophiles to the ortho and para positions.[1][3]

-

Trifluoromethyl Group (-CF₃) : The -CF₃ group is a powerful deactivator of the aromatic ring for EAS. It exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects, directing incoming electrophiles to the meta position.[1]

The following diagram illustrates the positions and primary electronic influences of these substituents.

Caption: Electronic influence of substituents on the aromatic ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The aromatic ring in this compound is significantly deactivated towards electrophilic attack. The cumulative electron-withdrawing force of the -F, -Cl, and -CF₃ groups drastically reduces the ring's nucleophilicity, making EAS reactions challenging.[3][4]

Despite this deactivation, any successful electrophilic substitution will be directed by the most powerful activating group, the methoxy substituent. The -OCH₃ group directs incoming electrophiles to its ortho and para positions.

-

Ortho-positions (C2, C6) : The C2 position is already substituted with fluorine. The C6 position is sterically hindered by the adjacent bulky -CF₃ group.

-

Para-position (C4) : This position is the most likely site for electrophilic attack. It is activated by the methoxy group and is sterically accessible. The directing effects of the C2-fluoro (para) and C3-chloro (ortho) substituents also converge on this position, reinforcing the regiochemical outcome.

Therefore, electrophilic substitution, if achievable under forcing conditions (e.g., strong Lewis acids, high temperatures), is predicted to occur exclusively at the C4 position.

Caption: Predicted workflow for electrophilic aromatic substitution.

Table 1: Predicted Regioselectivity for EAS Reactions

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | -OCH₃ is a strong para-director. |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | Sterically accessible para-position is favored. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | The least deactivated activated position is C4. |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its EAS reactivity, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the powerfully electron-withdrawing -CF₃ group, along with the halogens, activates the ring for attack by nucleophiles. The potential leaving groups are the fluoride and chloride ions.

For SNAr to proceed, the leaving group must be positioned ortho or para to a strong electron-withdrawing group, which can stabilize the negatively charged Meisenheimer complex intermediate.[5]

-

Displacement of Fluoride (at C2) : The fluorine atom is para to the strongly stabilizing -CF₃ group. This geometric arrangement provides excellent stabilization for the Meisenheimer intermediate, making the C2-fluoride a very likely leaving group.

-

Displacement of Chloride (at C3) : The chlorine atom is ortho to the -CF₃ group. This also allows for effective stabilization of the intermediate.

Between the two, fluoride is often a better leaving group than chloride in SNAr reactions on highly activated rings. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.

Caption: Competing pathways for nucleophilic aromatic substitution.

Reactions of the Methoxy Group: O-Demethylation

The ether linkage of the anisole group is susceptible to cleavage under strong acidic conditions, a reaction known as O-demethylation. This converts the methoxy group into a hydroxyl group, yielding the corresponding phenol. Reagents like boron tribromide (BBr₃) or strong hydrohalic acids (HBr, HI) are effective for this transformation. The reaction proceeds via nucleophilic attack on the methyl group following protonation of the ether oxygen. The electron-withdrawing nature of the other ring substituents is not expected to significantly impede this reaction.

General Experimental Protocol for O-Demethylation using BBr₃

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Inert Atmosphere: The reaction vessel is charged with this compound dissolved in a dry, anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath.

-

Reagent Addition: A solution of boron tribromide (BBr₃) in DCM (typically 1.0 M) is added dropwise to the stirred solution. The amount of BBr₃ is usually in a slight excess (1.1-1.5 equivalents).

-

Reaction: The reaction mixture is allowed to stir at low temperature for a specified time (e.g., 1-3 hours) and may be gradually warmed to room temperature. Progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or methanol while maintaining cooling.

-

Workup: The mixture is transferred to a separatory funnel and diluted with an organic solvent. It is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude phenol is then purified by a suitable method, such as column chromatography or recrystallization.

Summary and Conclusions

The reactivity of the anisole group in this compound is a product of profound and competing electronic effects.

-

For Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated, requiring harsh reaction conditions. The methoxy group, however, remains the dominant directing influence, making the C4 position the sole predicted site of substitution.

-

For Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated due to its electron-deficient character. The fluorine atom at C2 is the most probable site for nucleophilic attack and displacement, owing to superior stabilization of the Meisenheimer intermediate by the para-trifluoromethyl group.

-

For Ether Cleavage: The methoxy group can be readily converted to a hydroxyl group via standard O-demethylation protocols, providing a synthetic route to the corresponding phenol derivative.

This dual reactivity makes this compound a versatile, albeit challenging, building block. Its utility lies in the strategic exploitation of either its electron-rich anisole character under forcing EAS conditions or its electron-poor ring system for SNAr reactions, enabling the selective introduction of a wide range of functional groups.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated electrophilic aromatic substitution (EAS) reactions on 3-chloro-2-fluoro-5-(trifluoromethyl)anisole. Due to the complex interplay of electronic and steric effects exerted by the multiple substituents, predicting the regioselectivity of EAS on this substrate is a nuanced challenge. This document synthesizes fundamental principles of physical organic chemistry to forecast the likely outcomes of common EAS reactions, such as nitration, halogenation, and Friedel-Crafts acylation. Detailed, generalized experimental protocols are provided, alongside a thorough discussion of the directing effects of the methoxy, chloro, fluoro, and trifluoromethyl groups. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis and modification of complex aromatic compounds for applications in drug discovery and materials science.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the net substitution of a hydrogen atom with the electrophile.

The regiochemical outcome of EAS on substituted benzenes is dictated by the electronic and steric properties of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Understanding the interplay of these directing effects is paramount in predicting the products of EAS on polysubstituted aromatic compounds like this compound.

Analysis of Substituent Effects on this compound

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative influence of its four distinct substituents. Each group exerts inductive and/or resonance effects that modulate the electron density of the aromatic ring and stabilize or destabilize the arenium ion intermediate.

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. This +R effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic. Consequently, the methoxy group is a powerful ortho-, para-director.

-

Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). While the inductive effect outweighs the resonance effect, making the ring less reactive overall, the resonance donation still preferentially stabilizes the arenium ion intermediates formed from ortho and para attack. Thus, fluoro and chloro groups are deactivating ortho-, para-directors.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group. It exhibits a very strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. It does not have any resonance-donating capability. This strong deactivation significantly reduces the electron density of the ring, particularly at the ortho and para positions. As a result, the trifluoromethyl group is a strong meta-director.

Predicting the Site of Electrophilic Attack

To predict the most likely position for electrophilic attack, we must consider the synergistic and antagonistic effects of these substituents. The available positions for substitution are C4 and C6.

Caption: Structure of this compound with potential substitution sites.

The directing effects of the substituents on the available C4 and C6 positions are summarized below:

| Position | Methoxy (-OCH₃) | Fluoro (-F) | Chloro (-Cl) | Trifluoromethyl (-CF₃) | Net Effect |

| C4 | para (activating) | meta (deactivating) | ortho (deactivating) | meta (deactivating) | Strongly Favored |

| C6 | ortho (activating) | para (deactivating) | meta (deactivating) | ortho (deactivating) | Disfavored |

Analysis:

-

Position C4: This position is para to the strongly activating methoxy group, which provides powerful resonance stabilization to the arenium ion intermediate. It is also ortho to the deactivating chloro group. The fluoro and trifluoromethyl groups are meta to this position and thus have a less pronounced deactivating effect here compared to their influence on other positions.

-

Position C6: This position is ortho to the activating methoxy group. However, it is also ortho to the strongly deactivating trifluoromethyl group and para to the deactivating fluoro group. Furthermore, the C6 position is sterically hindered by the adjacent methoxy and trifluoromethyl groups.

The electrophilic attack is overwhelmingly predicted to occur at the C4 position . The powerful para-directing and activating effect of the methoxy group is the dominant factor. This directing effect is reinforced by the fact that the other deactivating groups exert a less detrimental influence at this position compared to C6. Steric hindrance at C6 further disfavors substitution at that site.

Proposed Experimental Protocols for Electrophilic Aromatic Substitution

The following are generalized protocols for common EAS reactions, adapted for this compound. Optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, would be necessary to achieve optimal yields and selectivity.

Nitration

Objective: To introduce a nitro group (-NO₂) at the C4 position.

Reagents and Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel

-

Deionized water

-

Diethyl ether or dichloromethane for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a sufficient volume of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred solution of the anisole derivative over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

The precipitated product can be collected by vacuum filtration, or the aqueous mixture can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Friedel-Crafts Acylation

Objective: To introduce an acyl group (e.g., acetyl, -COCH₃) at the C4 position.

Reagents and Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, ZnCl₂)

-

Acetyl chloride or acetic anhydride

-

Anhydrous dichloromethane or 1,2-dichloroethane as solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel and nitrogen inlet

-

Hydrochloric acid (1 M)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask under a nitrogen atmosphere. To the flask, add 1.2 equivalents of anhydrous aluminum chloride and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the stirred suspension.

-

In a separate flask, dissolve 1 equivalent of this compound in the anhydrous solvent.

-

Add the solution of the anisole derivative dropwise to the Lewis acid-acylating agent complex over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at 0 °C for 1-3 hours, or until completion as monitored by TLC or GC-MS.

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketone by recrystallization or column chromatography.

Data Presentation (Hypothetical)

As no experimental data for the electrophilic aromatic substitution of this compound is currently available in the literature, the following tables present hypothetical, yet plausible, outcomes based on the analysis of substituent effects. These tables are intended to serve as a predictive guide for researchers.

Table 1: Predicted Product Distribution for the Mononitration of this compound

| Product | Predicted Yield (%) |

| 4-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | > 95% |

| 6-Nitro-3-chloro-2-fluoro-5-(trifluoromethyl)anisole | < 5% |

| Other isomers | Trace |

Table 2: Predicted Relative Reaction Rates for Electrophilic Aromatic Substitution (Relative to Benzene = 1)

| Substrate | Reaction | Predicted Relative Rate |

| Anisole | Nitration | ~10⁹ |

| Benzene | Nitration | 1 |

| This compound | Nitration | 10⁻³ - 10⁻⁵ |

| Nitrobenzene | Nitration | ~10⁻⁷ |

Visualizations

Substituent Directing Effects

Caption: Analysis of directing effects for electrophilic attack on the target molecule.

General Experimental Workflow for Electrophilic Aromatic Substitution

Caption: A generalized workflow for conducting electrophilic aromatic substitution reactions.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process. The potent activating and ortho-, para-directing nature of the methoxy group is the dominant controlling factor, directing incoming electrophiles to the C4 position. The deactivating substituents, while reducing the overall reactivity of the aromatic ring, do not override this primary directing influence. The provided experimental protocols offer a solid starting point for the synthetic exploration of this and structurally related molecules. Further empirical studies are warranted to confirm these predictions and to fully elucidate the reactivity of this complex and potentially valuable synthetic intermediate.

An In-depth Technical Guide to the Potential Derivatives of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and halogen groups alongside an electron-donating methoxy group, offers multiple avenues for synthetic modification. This technical guide explores the potential derivatives of this core structure, focusing on key reaction pathways including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and Directed ortho-Metalation (DoM). Detailed experimental protocols, adapted from established methodologies for similar substrates, are provided to facilitate the synthesis of novel derivatives for further research and development.

Core Molecule Analysis and Reactivity

The reactivity of this compound is governed by the interplay of its substituents:

-

Trifluoromethyl (-CF3) Group: A strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, making SNAr reactions more feasible.[1]

-

Chloro (-Cl) and Fluoro (-F) Groups: Halogens act as leaving groups in SNAr and are key handles for cross-coupling reactions. Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[2]

-

Methoxy (-OCH3) Group: An electron-donating group and a powerful ortho-directing group in electrophilic aromatic substitution and, more importantly for this scaffold, in Directed ortho-Metalation.[3]

This combination of functional groups allows for a range of selective transformations to generate a diverse library of derivatives.

Potential Synthetic Pathways and Derivatives

Based on the reactivity profile, several classes of derivatives are proposed. The following sections outline the key synthetic strategies and provide detailed experimental protocols.

Nucleophilic Aromatic Substitution (SNAr) Derivatives

The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack. Both the chlorine and fluorine atoms can potentially be displaced. The fluorine at position 2 is activated by the para-trifluoromethyl group, while the chlorine at position 3 is activated by the ortho-trifluoromethyl group.

Potential Derivatives:

-

Amino Derivatives: Reaction with primary or secondary amines can yield substituted anilines.

-

Alkoxy/Aryloxy Derivatives: Displacement with alcohols or phenols can lead to the formation of ethers.

-

Thioether Derivatives: Reaction with thiols can provide the corresponding thioethers.

dot

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-chloro-2-fluoro-5-(trifluoromethyl)anisole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly useful for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the coupling of challenging electron-deficient aryl chlorides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. It offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents. This compound is an attractive substrate for such couplings, allowing for the introduction of diverse functionalities to a highly functionalized phenyl ring.

However, the reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, primarily due to the stronger C-Cl bond. Consequently, achieving efficient coupling with this compound necessitates the use of highly active palladium catalyst systems, often employing bulky and electron-rich phosphine ligands. These specialized ligands facilitate the rate-limiting oxidative addition of the aryl chloride to the palladium(0) center, enabling the catalytic cycle to proceed efficiently.

Key Experimental Considerations

Successful Suzuki coupling of this compound is dependent on several critical parameters:

-

Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst. The choice of phosphine ligand is paramount for achieving high yields. Bulky, electron-rich ligands are generally required to promote the challenging oxidative addition step.

-

Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step. The choice of base can significantly influence the reaction rate and yield.

-

Solvent: The solvent system must be capable of dissolving the various reaction components and is often a mixture of an organic solvent and water to aid in the dissolution of the inorganic base.

-

Inert Atmosphere: To prevent the degradation of the catalyst and other reagents, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols are detailed experimental procedures for the Suzuki coupling of this compound with different arylboronic acids.

Protocol 1: Coupling with (4-methoxyphenyl)boronic acid

Reaction Scheme:

Materials:

-

This compound

-

(4-methoxyphenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound (1.0 eq).

-

Add (4-methoxyphenyl)boronic acid (1.5 eq).

-

Add sodium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio.

-

Heat the reaction mixture to 90 °C.

-

Stir the reaction at this temperature for 16 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-